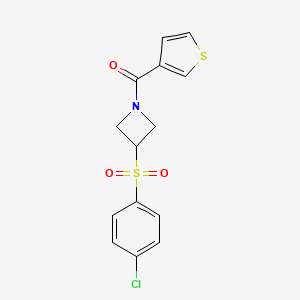

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a thiophene moiety

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJJELQQSQYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.

Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, while the azetidine and thiophene rings provide structural rigidity and electronic properties that influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(3-(Phenylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Lacks the chlorine atom on the phenyl ring.

(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Contains a methyl group instead of a chlorine atom.

(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Contains a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom on the phenyl ring in (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Biological Activity

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound combines several functional groups, including a chlorophenyl group, a sulfonyl group, an azetidine ring, and a thiophene ring, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is , with a molecular weight of 325.8 g/mol. The presence of the chlorophenyl and thiophene moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonamide functionalities demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial growth through interference with metabolic pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. In one study, several compounds showed strong inhibitory activity against urease with IC50 values significantly lower than the standard reference compound . This suggests that (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone could be developed as a therapeutic agent targeting these enzymes.

Anticancer Potential

The sulfonamide group is known for its anticancer properties. Compounds bearing this functional group have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions and pathways involved remain an area of active research, but the structural features of this compound suggest potential efficacy against certain cancer types.

The biological effects of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone are likely mediated through its interactions with specific molecular targets. The sulfonyl and azetidine groups are crucial for binding affinity and specificity towards enzymes or receptors involved in various biochemical pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone | Bromine instead of chlorine | Similar antibacterial activity |

| (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone | Methyl group instead of chlorine | Potentially different metabolic pathways |

| (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone | Fluorine instead of chlorine | Variations in binding affinity |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of sulfonamide derivatives. For instance, research demonstrated that compounds with similar structures exhibited significant AChE inhibition, which is critical in treating neurodegenerative diseases like Alzheimer's . Additionally, studies on urease inhibitors have shown promising results for managing conditions such as kidney stones .

Q & A

What are the common synthetic routes for synthesizing (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonylation: Reacting 4-chlorobenzenesulfonyl chloride with an azetidine derivative to form the sulfonamide linkage. This step requires controlled conditions (e.g., anhydrous solvent, inert atmosphere) to avoid side reactions .

- Coupling with Thiophene: A nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) introduces the thiophen-3-yl group. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are often used .

- Purification: Column chromatography or recrystallization ensures high purity (>95%).

Critical Parameters:

- Temperature (e.g., 0–5°C for sulfonylation to prevent decomposition).

- Solvent choice (e.g., dichloromethane for sulfonylation; DMF for coupling reactions) .

Which characterization techniques are essential for confirming the structure of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns protons and carbons to specific functional groups (e.g., sulfonyl at δ ~7.8 ppm for aromatic protons; thiophene protons at δ ~6.5–7.2 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 381.05 for C₁₇H₁₅ClNO₃S₂) .

- X-ray Crystallography: Resolves spatial arrangement of the azetidine and sulfonyl groups .

How can researchers design experiments to optimize synthesis yield and purity?

Level: Advanced

Answer:

- DoE (Design of Experiments): Use factorial designs to test variables:

- Reagent Ratios: E.g., molar excess of sulfonyl chloride (1.2–1.5 eq) to drive sulfonylation completion .

- Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) for coupling efficiency .

- In-line Monitoring: Techniques like FTIR or HPLC track reaction progress and intermediate stability.

- Yield-Purity Trade-off: Higher temperatures may increase yield but reduce purity; balance via gradient elution in chromatography .

How should contradictions in bioactivity data across different assays be resolved?

Level: Advanced

Answer:

- Assay Validation:

- Positive Controls: Include known inhibitors (e.g., kinase inhibitors for enzyme assays) to validate experimental conditions .

- Dose-Response Curves: Confirm activity trends (e.g., IC₅₀ reproducibility across triplicates).

- Mechanistic Studies:

- Molecular Docking: Compare binding modes in different protein conformations (e.g., AutoDock Vina) to explain variability .

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) to differentiate true interactions from assay artifacts .

What methodologies elucidate interaction mechanisms between this compound and biological targets?

Level: Advanced

Answer:

- Biophysical Techniques:

- ITC (Isothermal Titration Calorimetry): Measures binding thermodynamics (ΔH, ΔS) .

- Cryo-EM: Visualizes compound-protein complexes at near-atomic resolution.

- Cellular Assays:

- siRNA Knockdown: Identify target pathways (e.g., MAPK/ERK) by correlating gene silencing with activity loss .

- Fluorescence Polarization: Quantify target engagement in live cells .

What structural analogs of this compound have been studied, and how do their activities compare?

Level: Advanced

Answer:

| Analog | Structural Features | Key Bioactivity | Reference |

|---|---|---|---|

| Compound A | Triazine core, sulfanyl linker | Anticancer (IC₅₀ = 2.1 µM) | |

| Compound B | Thiadiazole, fluorophenyl | Antibacterial (MIC = 8 µg/mL) | |

| Compound C | Triazolothiadiazine | Anti-inflammatory (COX-2 inhibition: 78%) |

Key Insight: The sulfonyl-azetidine-thiophene scaffold shows enhanced selectivity for kinase targets compared to analogs with bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.